Ethyl 3-(4-(indolin-1-ylsulfonyl)benzamido)benzofuran-2-carboxylate
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Overview
Description
Ethyl 3-(4-(indolin-1-ylsulfonyl)benzamido)benzofuran-2-carboxylate is a complex organic compound that features a benzofuran core, an indole moiety, and a sulfonamide linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-(4-(indolin-1-ylsulfonyl)benzamido)benzofuran-2-carboxylate typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Benzofuran Core: This can be achieved through cyclization reactions involving appropriate starting materials such as 2-hydroxybenzaldehyde derivatives.
Introduction of the Indole Moiety: The indole ring can be introduced via Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones or aldehydes under acidic conditions.
Sulfonamide Formation: The sulfonamide linkage is formed by reacting the indole derivative with sulfonyl chlorides in the presence of a base like triethylamine.
Amidation: The final step involves the coupling of the benzofuran carboxylate with the sulfonamide-indole intermediate using coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scalability.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-(4-(indolin-1-ylsulfonyl)benzamido)benzofuran-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur, particularly at the indole and benzofuran rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogenation using N-bromosuccinimide (NBS) or nitration using nitric acid and sulfuric acid.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
Ethyl 3-(4-(indolin-1-ylsulfonyl)benzamido)benzofuran-2-carboxylate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its anticancer, antimicrobial, and anti-inflammatory properties.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of Ethyl 3-(4-(indolin-1-ylsulfonyl)benzamido)benzofuran-2-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to bind to active sites and inhibit enzyme activity. The benzofuran and indole moieties contribute to the compound’s overall binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
Indole-2-carboxylates: These compounds share the indole core and have similar biological activities.
Benzofuran-2-carboxylates: These compounds have the benzofuran core and are used in similar applications.
Sulfonamide Derivatives: These compounds contain the sulfonamide group and are known for their antimicrobial properties.
Uniqueness
Ethyl 3-(4-(indolin-1-ylsulfonyl)benzamido)benzofuran-2-carboxylate is unique due to the combination of the benzofuran, indole, and sulfonamide moieties, which confer a distinct set of chemical and biological properties. This combination allows for a broader range of interactions with biological targets, making it a versatile compound for research and development.
Properties
IUPAC Name |
ethyl 3-[[4-(2,3-dihydroindol-1-ylsulfonyl)benzoyl]amino]-1-benzofuran-2-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H22N2O6S/c1-2-33-26(30)24-23(20-8-4-6-10-22(20)34-24)27-25(29)18-11-13-19(14-12-18)35(31,32)28-16-15-17-7-3-5-9-21(17)28/h3-14H,2,15-16H2,1H3,(H,27,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UFHVYQLHDKROIT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C2=CC=CC=C2O1)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCC5=CC=CC=C54 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H22N2O6S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
490.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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